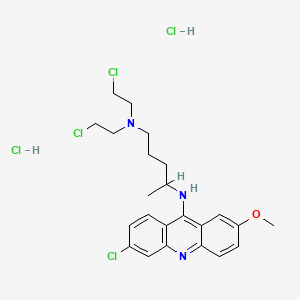

Quinacrine mustard dihydrochloride

Description

Properties

IUPAC Name |

1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28Cl3N3O.2ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETDZFFCRPFPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884049 | |

| Record name | 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64046-79-3, 4213-45-0 | |

| Record name | QUINACRINE MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinacrine mustard dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004213450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINACRINE MUSTARD DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCB69HPY0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinacrine Mustard Dihydrochloride: A Technical Guide to its Chemical Properties and Reactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinacrine (B1676205) Mustard Dihydrochloride (B599025) is a bifunctional molecule possessing both DNA intercalating and alkylating properties. This guide provides an in-depth overview of its core chemical and physical characteristics, its mechanism of action as a DNA-modifying agent, and its interaction with cellular signaling pathways. Quantitative data are presented in tabular format, and key processes are visualized through detailed diagrams to support advanced research and development applications.

Chemical and Physical Properties

Quinacrine Mustard Dihydrochloride is a derivative of the antimalarial drug quinacrine. It incorporates a nitrogen mustard moiety, bis(2-chloroethyl)amino, which confers the ability to form covalent bonds with nucleophiles.[1] This dual functionality—a planar acridine (B1665455) ring system for intercalation and a reactive mustard group for alkylation—makes it a potent tool in molecular biology and a subject of interest in oncology.[2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | References |

| IUPAC Name | 1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;dihydrochloride | [4] |

| Synonyms | QM, Acrichine Yperite | [1][5] |

| CAS Number | 4213-45-0 | [4][5][6][7] |

| Molecular Formula | C₂₃H₂₈Cl₃N₃O · 2HCl | [5][7] |

| Molecular Weight | 541.77 g/mol | [5][8] |

| Solubility | Soluble in Water and Chloroform | [7] |

| Storage Temperature | −20°C | [5] |

| Purity | ≥85% (HPLC) | [5] |

| Fluorescence λex | 425 nm | [6][7] |

| Fluorescence λem | 480 nm | [6][7] |

Chemical Reactivity and Mechanism of Action

The biological activity of Quinacrine Mustard is dominated by its interaction with DNA. This process occurs in two distinct, sequential steps: non-covalent intercalation followed by covalent alkylation.

DNA Intercalation

The planar, electron-rich acridine ring of the molecule inserts itself between the base pairs of the DNA double helix (intercalation).[6][7] This interaction is non-covalent and reversible. Studies have shown that Quinacrine Mustard exhibits a preference for binding to Adenine-Thymine (AT)-rich regions of DNA over Guanine-Cytosine (GC)-rich regions.[6][7] This initial binding event serves to localize the molecule on the DNA strand, significantly increasing the effective concentration of the alkylating moiety in proximity to its target.

DNA Alkylation

Once intercalated, the nitrogen mustard component becomes highly reactive. In an aqueous environment, the bis(2-chloroethyl)amino group undergoes an intramolecular cyclization, releasing a chloride ion to form a highly strained and electrophilic aziridinium (B1262131) cation.[5][9] This cation is the active alkylating species.

The aziridinium ion then reacts with nucleophilic sites on the DNA bases. The primary target for alkylation by nitrogen mustards is the N7 position of guanine (B1146940).[3][10][11] Since the molecule possesses two chloroethyl groups, it can undergo this reaction twice, leading to the formation of DNA monoadducts or, more critically, inter- and intra-strand cross-links.[2][12] These cross-links are highly cytotoxic as they prevent DNA strand separation, thereby blocking replication and transcription and ultimately triggering cell cycle arrest or apoptosis.[13][14] Research indicates a sequence preference, with enhanced reaction at guanines within 5'-GT-3' sequences.[10]

Experimental Protocols

The following provides a generalized methodology for assessing the DNA alkylation activity of this compound. Specific parameters should be optimized for the experimental system being used.

Protocol: DNA Alkylation and Cleavage Assay

This protocol is based on methods analogous to the Maxam-Gilbert sequencing reaction to identify nucleotide-specific alkylation sites.[3][10]

Objective: To determine the DNA sequence specificity of alkylation by Quinacrine Mustard.

Materials:

-

DNA fragment of known sequence (e.g., a linearized plasmid or PCR product), 3'-end labeled with ³²P.

-

This compound stock solution (e.g., 1 mM in water).

-

Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

Piperidine (1 M).

-

Formamide (B127407) loading dye.

-

Denaturing polyacrylamide sequencing gel.

Methodology:

-

Alkylation Reaction:

-

In a microcentrifuge tube, combine the ³²P-labeled DNA fragment (approx. 50,000 cpm) with the Reaction Buffer.

-

Add this compound to the desired final concentration (e.g., 1-100 µM).

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour). Protect from light.

-

-

DNA Precipitation:

-

Stop the reaction and precipitate the DNA using ethanol (B145695) or isopropanol (B130326) to remove the unreacted drug.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

-

Piperidine Cleavage:

-

Resuspend the DNA pellet in 100 µL of 1 M piperidine.

-

Incubate at 90°C for 30 minutes. This step chemically cleaves the DNA backbone at the site of the alkylated purine (B94841) (specifically, N7-guanine adducts).

-

-

Sample Preparation and Electrophoresis:

-

Lyophilize the samples to remove the piperidine.

-

Resuspend the cleaved DNA in formamide loading dye.

-

Denature the samples by heating at 90°C for 2-3 minutes and immediately place on ice.

-

Load the samples onto a denaturing polyacrylamide sequencing gel alongside a standard sequencing ladder (e.g., G-specific reaction) derived from the same DNA fragment.

-

-

Analysis:

-

After electrophoresis, expose the gel to an X-ray film or phosphor screen.

-

The resulting bands will indicate the specific guanine (and to a lesser extent, adenine) residues that were alkylated by Quinacrine Mustard. The intensity of the band corresponds to the preference of alkylation at that site.

-

Biological Interactions and Signaling Pathways

The DNA damage induced by Quinacrine Mustard triggers a complex cellular response, primarily the DNA Damage Response (DDR) pathway.

DNA Damage Response (DDR): The formation of bulky adducts and cross-links by Quinacrine Mustard stalls replication forks and creates distortions in the DNA helix.[15] These lesions are recognized by sensor proteins, which in turn activate transducer kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related).[15]

These kinases phosphorylate a cascade of downstream effector proteins. A key event is the phosphorylation of the histone variant H2AX (to form γH2AX), which serves as a beacon to recruit DNA repair machinery to the site of damage.[15] Another critical target is the tumor suppressor protein p53. Activation of p53 can lead to two main outcomes:

-

Cell Cycle Arrest: p53 can induce the expression of proteins like p21, which inhibits cyclin-dependent kinases, thereby halting the cell cycle (often at the G2/M checkpoint) to allow time for DNA repair.[13][14]

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate programmed cell death by upregulating pro-apoptotic proteins like BAX.[16]

Recent studies on quinacrine and related compounds have also implicated other pathways, including the inhibition of NF-κB and the modulation of the SIRT-1 pathway, which are involved in inflammation, apoptosis, and cellular stress responses.[16] Furthermore, in p53-deficient cancer cells, quinacrine has been shown to induce cell death by promoting the degradation of the essential checkpoint kinases Chk1/2.[17]

References

- 1. N1,N1-Bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-1,4-pentanediamine | C23H28Cl3N3O | CID 20194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNA Alkylation, Cross-Linking, and Cancer Cell Killing by a Quinoxaline- N-Mustard Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA-directed alkylating ligands as potential antitumor agents: sequence specificity of alkylation by intercalating aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C23H30Cl5N3O | CID 20193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 喹吖因氮芥 二盐酸盐 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 4213-45-0 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 喹吖因氮芥 二盐酸盐 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. DNA alkylation by mustard gas in yeast strains of different repair capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Alkylation, Cross-Linking, and Cancer Cell Killing by a Quinoxaline-N-Mustard Conjugate. | Semantic Scholar [semanticscholar.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 15. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinacrine Mustard Dihydrochloride: A Technical Guide to its AT-Rich Region Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine (B1676205) mustard dihydrochloride (B599025) is a fluorescent alkylating agent and a derivative of quinacrine, historically used as an antimalarial drug. Its pronounced fluorescence upon intercalation into DNA, particularly in regions rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs, has made it a valuable tool in cytogenetics and molecular biology for chromosome banding and studying DNA structure. This technical guide provides an in-depth exploration of the core principles underlying the AT-rich region specificity of quinacrine mustard dihydrochloride, complete with experimental protocols and data presented for scientific and drug development applications.

Core Mechanism: AT-Rich DNA Intercalation

This compound's specificity for AT-rich regions is primarily driven by the thermodynamics of its intercalation into the DNA double helix. The planar acridine (B1665455) ring of the molecule inserts itself between adjacent base pairs, a process known as intercalation. This interaction is stabilized by van der Waals forces, hydrogen bonding, and electrostatic interactions.

The fluorescence of quinacrine mustard is significantly enhanced in the hydrophobic environment created by the AT-rich DNA sequences.[1][2] Conversely, the presence of guanine-cytosine (GC) base pairs tends to quench its fluorescence.[1][2] This differential fluorescence is the basis for its use in identifying AT-rich regions in chromosomes, often referred to as Q-banding. While the mustard moiety can form covalent bonds with DNA, the initial and primary interaction driving its specificity is non-covalent intercalation.

Quantitative Analysis of DNA Binding

The interaction of quinacrine and its derivatives with DNA has been characterized using various biophysical techniques. While precise binding constants for quinacrine mustard with a wide range of specific AT-rich sequences are not extensively tabulated in the literature, studies on the parent compound, quinacrine, provide valuable insights into the thermodynamics of this interaction.

Thermodynamic Parameters of Quinacrine Binding to DNA

Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic profile of quinacrine binding to DNA. The binding is typically an exothermic process, driven by favorable changes in both enthalpy (ΔH) and entropy (ΔS).[3]

| DNA Source | Binding Affinity (K) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Heat Capacity Change (ΔCp) (cal/mol·K) | Reference |

| Calf Thymus DNA | High (one order higher than Methylene (B1212753) Blue) | Negative (Exothermic) | Positive | -146 | [3] |

| poly(dA-dT)·poly(dA-dT) | - | Negative (Exothermic) | Positive | Negative | [4] |

| poly(dA)·poly(dT) | - | Positive (Endothermic) | Positive | Negative | [4] |

| poly(dG-dC)·poly(dG-dC) | - | Negative (Exothermic) | Positive | Negative | [4] |

| poly(dG)·poly(dC) | - | Negative (Exothermic) | Positive | Negative | [4] |

Note: A negative enthalpy change indicates that the binding process releases heat, which is favorable. A positive entropy change suggests an increase in disorder, often due to the release of water molecules from the DNA and the ligand upon binding, which is also favorable. The negative heat capacity change provides further information about the nature of the interaction.

Fluorescence Properties

The fluorescence of quinacrine mustard is highly sensitive to its environment. This property is central to its application in DNA studies.

| Polynucleotide/DNA Type | Effect on Quinacrine Mustard Fluorescence | Reference |

| Adenylic acid, poly(rA), poly(rU), poly(rA,rU) | Enhanced | [1] |

| Guanylic acid, poly(rG), poly(rC,rG) | Quenched | [1] |

| Cytidylic acid, poly(rC) | No effect | [1] |

| DNA with high (G+C) content | Quenching | [1] |

| DNA with high (A+T) content | Enhancement | [2] |

Experimental Protocols

Fluorescence Spectroscopy Titration

This method is used to monitor the change in fluorescence of quinacrine mustard upon binding to DNA, allowing for the determination of binding affinity and stoichiometry.

Objective: To quantify the interaction between quinacrine mustard and DNA by measuring the change in fluorescence intensity.

Materials:

-

This compound stock solution (concentration determined by spectrophotometry).

-

DNA solution (e.g., synthetic oligonucleotides with varying AT/GC content, calf thymus DNA) of known concentration.

-

Binding buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4).

-

Fluorometer with excitation and emission wavelength control.

-

Quartz cuvettes.

Protocol:

-

Prepare a solution of quinacrine mustard in the binding buffer at a fixed concentration (e.g., 1 µM).

-

Place the quinacrine mustard solution in a quartz cuvette and record its initial fluorescence spectrum (Excitation: ~425 nm, Emission: ~480-500 nm).[5]

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the system to equilibrate (e.g., 2-5 minutes).

-

Record the fluorescence spectrum after each DNA addition.

-

Correct the fluorescence intensity for dilution effects.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

The resulting binding curve can be fitted to various binding models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (K) and the number of binding sites (n).

Caption: Potential downstream signaling consequences of quinacrine mustard's DNA interaction.

Conclusion

This compound's preference for AT-rich DNA sequences is a well-established phenomenon rooted in the favorable thermodynamics of intercalation and the unique photophysical properties of the drug in this environment. This specificity, coupled with its fluorescent nature, makes it a powerful tool for probing DNA structure and function. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively investigate these interactions. Furthermore, understanding the downstream effects on cellular signaling pathways is crucial for the development of novel therapeutic strategies that leverage the DNA-binding properties of quinacrine and its analogs. Further research to elucidate the precise binding constants with a wider array of AT-rich sequences will continue to refine our understanding and application of this important molecule.

References

- 1. Interaction of quinacrine mustard with mononucleotides and polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Fluorescence Spectrum of Quinacrine Mustard Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties of quinacrine (B1676205) mustard dihydrochloride (B599025), a widely used fluorescent probe in cellular and molecular biology. The document details its spectral characteristics, the methodologies for its spectral analysis, and its mechanism of action, with a focus on its application in studying DNA and cell cycle processes.

Introduction

Quinacrine mustard dihydrochloride is a fluorescent dye and an alkylating agent that belongs to the acridine (B1665455) family.[1][2] It is extensively used for staining metaphase chromosomes, enabling the visualization of distinct banding patterns (Q-banding).[1][2] Its fluorescence is significantly enhanced upon intercalation into DNA, with a preference for adenine-thymine (AT)-rich regions.[3] This property makes it a valuable tool for karyotyping and studying DNA structure and function.[3][4] Beyond its use as a DNA stain, quinacrine mustard is also known to induce cell cycle arrest at the G2/M phase, making it a subject of interest in cancer research.[5] In aqueous solutions, the chloroethyl groups of quinacrine mustard hydrolyze to form reactive aziridinium (B1262131) cations, which can covalently bind to nucleophilic groups on proteins and nucleic acids.[2]

Physicochemical and Fluorescent Properties

This compound possesses distinct fluorescent properties that are crucial for its application in biological research. A summary of these properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈Cl₃N₃O · 2HCl | [2] |

| Molecular Weight | 541.77 g/mol | [2] |

| CAS Number | 4213-45-0 | [2] |

| Purity | ≥85% (HPLC) | [2] |

| Solubility | Soluble in water |

Fluorescence Spectral Properties

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 425 nm | [3] |

| Emission Maximum (λem) | 480 nm | [3] |

| Quantum Yield | Not explicitly reported in the reviewed literature. The fluorescence intensity is known to be enhanced with adenylic acid and polynucleotides like poly(rA), while it is quenched by guanylic acid and poly(rG).[6] | |

| Fluorescence Lifetime (τ) | The fluorescence decay time is not a single value but depends on the local environment, particularly the base composition of the DNA it is bound to. The lifetime has been shown to have a linear dependence on the square of the AT percentage in bacterial DNA, which is explained by an energy transfer mechanism between dye molecules.[1] |

Experimental Protocols

Measurement of Fluorescence Spectrum

This section outlines a general protocol for measuring the excitation and emission spectra of this compound. This protocol is based on standard spectrofluorometry practices.

3.1.1 Materials

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes

3.1.2 Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in water. Due to its potential mutagenicity, handle the compound with appropriate safety precautions.

-

Preparation of Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration suitable for fluorescence measurements (e.g., in the micromolar range). The optimal concentration should be determined empirically to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths. A common starting point is 5 nm for both.

-

-

Measurement of Emission Spectrum:

-

Set the excitation wavelength to the known maximum of 425 nm.

-

Scan the emission spectrum across a range that includes the expected emission maximum, for example, from 440 nm to 600 nm.

-

Identify the wavelength of maximum emission intensity.

-

-

Measurement of Excitation Spectrum:

-

Set the emission wavelength to the determined maximum (around 480 nm).

-

Scan the excitation spectrum across a range that includes the expected excitation maximum, for example, from 380 nm to 460 nm.

-

Identify the wavelength of maximum excitation intensity.

-

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.

Chromosome Staining (Q-banding)

A generalized protocol for using quinacrine mustard for chromosome banding is as follows:

3.2.1 Materials

-

Metaphase chromosome spreads on microscope slides

-

Coplin jars

-

Quinacrine mustard staining solution (e.g., 50 µg/mL in McIlvaine's buffer, pH 7.0)

-

McIlvaine's buffer (citrate-phosphate buffer)

-

Distilled water

-

Fluorescence microscope with appropriate filters

3.2.2 Procedure

-

Hydration: Rehydrate the chromosome spreads by passing them through a series of ethanol (B145695) concentrations (e.g., 95%, 70%, 50%) and finally into distilled water.

-

Staining: Immerse the slides in the quinacrine mustard staining solution for a specific duration (e.g., 20 minutes). This step should be performed in the dark to prevent photobleaching.

-

Rinsing: Rinse the slides thoroughly with several changes of McIlvaine's buffer to remove excess stain.

-

Mounting: Mount the slides with a coverslip using a small amount of buffer.

-

Microscopy: Observe the chromosomes under a fluorescence microscope equipped with a filter set appropriate for quinacrine fluorescence (e.g., excitation around 425 nm and emission around 480 nm). The chromosomes will exhibit a pattern of bright and dull bands.

Mechanism of Action and Signaling Pathways

DNA Intercalation and Fluorescence

Quinacrine mustard's fluorescence is central to its utility as a biological probe. The mechanism involves its interaction with DNA.[3] The planar acridine ring of the molecule intercalates between the base pairs of the DNA double helix.[1] This intercalation into the hydrophobic environment of the DNA interior is thought to restrict the rotational freedom of the molecule, leading to a significant enhancement of its fluorescence quantum yield.

The fluorescence intensity of quinacrine mustard is not uniform along the chromosome. It exhibits a preference for binding to AT-rich regions of DNA, resulting in brighter fluorescence in these areas.[3] Conversely, the fluorescence is quenched in guanine-cytosine (GC)-rich regions.[6] This differential fluorescence is the basis for the characteristic Q-banding patterns observed in chromosomes.

Induction of G2/M Cell Cycle Arrest

Quinacrine mustard is known to induce cell cycle arrest at the G2/M transition in cells.[5] While the specific signaling cascade initiated by quinacrine mustard has not been fully elucidated, the G2/M checkpoint is a well-characterized pathway that is often activated in response to DNA damage. The alkylating nature of quinacrine mustard can cause DNA lesions, which would trigger this checkpoint.

A generalized signaling pathway for G2/M cell cycle arrest initiated by DNA damage is depicted below. This pathway involves sensor proteins like ATM and ATR, which, upon detecting DNA damage, activate downstream checkpoint kinases Chk1 and Chk2. These kinases then phosphorylate and inactivate the Cdc25 phosphatase. Inactivated Cdc25 is unable to remove inhibitory phosphates from the Cyclin B-Cdk1 complex, which is the master regulator of entry into mitosis. Consequently, the cell cycle is halted at the G2/M boundary to allow for DNA repair.

Conclusion

This compound remains a cornerstone fluorescent probe in cytogenetics and cell biology. Its well-defined excitation and emission maxima, coupled with its preferential binding to AT-rich DNA regions, provide a robust method for chromosome identification and analysis. While specific values for its quantum yield and fluorescence lifetime are context-dependent and not universally defined, the principles governing its fluorescence are well-understood. The ability of quinacrine mustard to induce G2/M cell cycle arrest further extends its utility as a tool for investigating fundamental cellular processes and as a potential lead compound in drug development. This guide provides researchers with the essential technical information to effectively utilize this compound in their experimental endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. キナクリンマスタード 二塩酸塩 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Interaction of quinacrine mustard with mononucleotides and polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Quinacrine Mustard Dihydrochloride for Chromosome Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of quinacrine (B1676205) mustard dihydrochloride (B599025) for chromosome analysis, a technique commonly known as Q-banding. It is designed to serve as a core resource for professionals in research, clinical diagnostics, and drug development who require a detailed understanding of this foundational cytogenetic technique.

Introduction to Quinacrine Staining and Q-Banding

Quinacrine mustard dihydrochloride was one of the first chemical agents used to produce a specific banding pattern along the length of chromosomes.[1] This technique, termed Q-banding, revolutionized cytogenetics by allowing for the unambiguous identification of individual chromosomes, which was not possible with uniform staining methods.[2] The resulting fluorescent bands, characterized by alternating bright and dull regions, are highly reproducible and specific for each chromosome pair.[3] While quinacrine mustard was the original compound used, the less toxic quinacrine dihydrochloride was later substituted and is now more commonly used.[4]

The banding patterns generated by quinacrine staining are particularly useful for:

-

Karyotyping: The precise identification and arrangement of all chromosomes in a cell.[2]

-

Identification of Chromosomal Abnormalities: Detection of structural rearrangements such as translocations, deletions, insertions, and inversions.[2]

-

Analysis of Chromosomal Polymorphisms: Studying variations in chromosome structure within a population, particularly in heterochromatic regions.[5]

The Molecular Mechanism of Q-Banding

The differential fluorescence observed in Q-banding is a result of the specific interaction between quinacrine and the chromosomal DNA. The primary mechanism involves the intercalation of the planar quinacrine molecule between the base pairs of the DNA double helix.[6]

The key factors influencing the fluorescence intensity are the base composition of the DNA and the accessibility of the DNA to the dye:

-

AT-Rich Regions: Quinacrine fluorescence is enhanced in regions of the DNA that are rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs.[7][8]

-

GC-Rich Regions: Conversely, guanine (B1146940) (G) and cytosine (C) rich regions quench the fluorescence of quinacrine, resulting in dull or non-fluorescent bands.[7][8] The quenching is primarily attributed to the guanine bases.[7]

-

Role of Chromosomal Proteins: While the primary determinant of Q-banding is the DNA base composition, chromosomal proteins can also influence staining patterns by affecting the accessibility of the DNA to quinacrine.[6] However, the removal of histones does not significantly alter Q-banding patterns, suggesting that non-histone proteins may play a more significant role in modulating quinacrine binding.[6]

The following diagram illustrates the proposed mechanism of quinacrine interaction with DNA, leading to differential fluorescence.

Caption: Mechanism of differential fluorescence in Q-banding.

Experimental Protocol for Q-Banding

The following is a generalized protocol for Q-banding of metaphase chromosomes. It is important to note that specific parameters may need to be optimized based on the cell type and laboratory conditions.

Chromosome Preparation

A standard cytogenetic harvesting procedure is a prerequisite for obtaining high-quality chromosome preparations. This typically involves:

-

Cell Culture: Growing cells in appropriate culture medium.

-

Metaphase Arrest: Treating the cell culture with a mitotic inhibitor (e.g., Colcemid) to accumulate cells in metaphase.

-

Hypotonic Treatment: Exposing the cells to a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

-

Fixation: Fixing the cells with a mixture of methanol (B129727) and acetic acid (typically 3:1).

-

Slide Preparation: Dropping the fixed cell suspension onto clean, cold, wet microscope slides and allowing them to air dry.

Staining Procedure

-

Rehydration: Immerse the slides in a Coplin jar containing McIlvaine's buffer (pH 5.5) for 5-10 minutes.

-

Staining: Transfer the slides to a staining solution of this compound (50 µg/mL in McIlvaine's buffer, pH 5.5) for 20 minutes in the dark.

-

Rinsing: Rinse the slides thoroughly in three changes of McIlvaine's buffer (pH 5.5).

-

Mounting: Mount the slides with a coverslip using a small amount of McIlvaine's buffer. Seal the edges of the coverslip with rubber cement or a similar sealant to prevent drying.

Microscopy and Analysis

-

Microscope: A fluorescence microscope equipped with a mercury or xenon lamp and appropriate filters for quinacrine fluorescence (excitation ~420-440 nm, emission >520 nm) is required.

-

Image Capture: Chromosome images should be captured promptly as the quinacrine fluorescence is prone to fading (photobleaching).

-

Karyotyping: The captured images are then used to arrange the chromosomes in a standardized format (karyogram) based on their size, centromere position, and unique banding pattern.

The general workflow for a Q-banding experiment is depicted in the following diagram:

Caption: A generalized workflow for performing Q-banding analysis.

Data Presentation and Quantitative Analysis

The results of Q-banding are primarily qualitative, based on the visual interpretation of the banding patterns. However, quantitative analysis can be performed by measuring the fluorescence intensity along the length of the chromosomes using densitometry or digital image analysis software.[3] This allows for a more objective comparison of banding patterns and the creation of ideograms.

The following table provides a representative summary of the relative fluorescence intensity observed in specific chromosomal regions after Q-banding.

| Chromosomal Region | Predominant Base Composition | Expected Relative Fluorescence Intensity |

| Distal long arm of Y chromosome | AT-rich | Very High |

| Centromeric region of chromosome 3 | AT-rich | High |

| Short arm of chromosome 1 | GC-rich | Low |

| Long arm of chromosome 1 (most regions) | Mixed AT/GC | Moderate |

| Satellite regions of acrocentric chromosomes | Variable | Variable (often bright) |

Applications in Research and Drug Development

Q-banding remains a valuable tool in various research and clinical settings:

-

Constitutional Cytogenetics: Identification of congenital chromosomal abnormalities.

-

Cancer Cytogenetics: Characterization of chromosomal rearrangements in tumor cells, which can have prognostic and therapeutic implications.

-

Gene Mapping: Although largely superseded by molecular techniques, Q-banding can provide a low-resolution physical map of the genome.

-

Drug Development: Assessing the clastogenic (chromosome-breaking) potential of new drug candidates in preclinical safety studies.

Limitations and Considerations

Despite its utility, Q-banding has some limitations:

-

Fading of Fluorescence: The fluorescence of quinacrine is not permanent and fades upon exposure to UV light, requiring prompt analysis and image capture.

-

Resolution: The resolution of Q-banding is lower than that of some other banding techniques, such as high-resolution G-banding.

-

Subjectivity: The interpretation of banding patterns can be subjective and requires experienced personnel.

Conclusion

This compound staining for Q-banding is a foundational technique in cytogenetics that provides a wealth of information about chromosome structure and integrity. Its ability to produce a specific and reproducible banding pattern for each chromosome has been instrumental in advancing our understanding of genetics and disease. While newer molecular cytogenetic techniques offer higher resolution, Q-banding remains a cost-effective and valuable tool for routine chromosome analysis in many research and clinical laboratories.

References

- 1. medicine.jrank.org [medicine.jrank.org]

- 2. researchgate.net [researchgate.net]

- 3. karger.com [karger.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. biologyonline.com [biologyonline.com]

- 6. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Q-Banding with Quinacrine Mustard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Q-banding technique using quinacrine (B1676205) mustard, a fluorescent staining method crucial for cytogenetic analysis. It delves into the core principles, detailed experimental procedures, applications, and safety considerations associated with this method.

Core Principles of Q-Banding

Q-banding, one of the first chromosome banding techniques developed, utilizes the fluorescent dye quinacrine mustard to produce a characteristic pattern of bright and dull bands along the length of metaphase chromosomes. This differential staining allows for the identification of individual chromosomes and the detection of structural abnormalities.[1][2]

The underlying mechanism of Q-banding relies on the preferential binding and fluorescence of quinacrine mustard to specific regions of DNA. The key principles are:

-

Intercalation: The planar acridine (B1665455) ring of the quinacrine molecule intercalates between the base pairs of the DNA double helix.[3]

-

Base Composition Specificity: The intensity of fluorescence is dependent on the base composition of the DNA.

-

Chromatin Structure: The accessibility of DNA within the chromatin structure also influences the staining pattern.

The resulting Q-banding pattern is unique for each chromosome pair, enabling accurate karyotyping and the identification of chromosomal rearrangements such as translocations, deletions, and inversions.[1] Notably, the bright Q-bands generally correspond to the dark G-bands seen in Giemsa staining.[6]

Data Presentation: Relative Fluorescence Intensity

While precise quantitative fluorescence intensity values can vary depending on the specific experimental conditions and imaging systems, the relative intensity of Q-bands is a consistent and crucial feature for chromosome identification. The following table summarizes the expected relative fluorescence of different chromosomal regions when stained with quinacrine mustard.

| Chromosomal Region | Predominant Base Composition | Expected Q-band Fluorescence |

| Heterochromatin (e.g., distal Yq, centromeric regions of 1, 9, 16) | AT-rich | Intense/Bright |

| Euchromatin (gene-rich regions) | GC-rich | Dull/Pale[3] |

| Most chromosome arms | Alternating AT and GC-rich regions | Pattern of bright and dull bands[2] |

| Telomeres | Generally GC-rich | Dull/Pale[7] |

Experimental Protocols

This section provides a detailed methodology for performing Q-banding using quinacrine mustard.

Reagents and Solutions

-

Quinacrine Mustard Dihydrochloride (B599025) Stock Solution (0.5% w/v):

-

Dissolve 5 mg of quinacrine mustard dihydrochloride in 1 ml of distilled water.

-

Store in a light-proof container at -20°C. This solution is stable for several months.

-

-

Staining Solution (50 µg/ml):

-

Dilute the stock solution 1:100 with McIlvaine's buffer (pH 5.6). Prepare fresh before use.

-

-

McIlvaine's Buffer (Citrate-Phosphate Buffer), pH 5.6:

-

Solution A: 0.1 M Citric acid (19.21 g/L)

-

Solution B: 0.2 M Disodium hydrogen phosphate (B84403) (28.4 g/L)

-

Mix 14.1 ml of Solution A with 85.9 ml of Solution B and adjust the pH to 5.6 if necessary.

-

-

Fixative:

-

Methanol: Glacial Acetic Acid (3:1 v/v). Prepare fresh.

-

-

Hypotonic Solution:

-

0.075 M Potassium Chloride (KCl) (5.59 g/L).

-

Chromosome Preparation

-

Cell Culture and Harvest: Culture cells (e.g., peripheral blood lymphocytes, amniocytes) under standard conditions to obtain a sufficient number of mitotic cells.

-

Metaphase Arrest: Add a mitotic inhibitor (e.g., Colcemid at a final concentration of 0.1 µg/ml) to the culture and incubate for a suitable duration (e.g., 1-2 hours) to arrest cells in metaphase.[8]

-

Cell Harvest and Hypotonic Treatment:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in pre-warmed (37°C) 0.075 M KCl hypotonic solution.

-

Incubate at 37°C for 10-15 minutes to swell the cells and spread the chromosomes.[9]

-

-

Fixation:

-

Centrifuge the cell suspension and discard the supernatant.

-

Gently resuspend the cell pellet while adding fresh, ice-cold fixative (3:1 methanol:acetic acid).

-

Leave the cells in fixative for at least 30 minutes at 4°C.

-

Repeat the fixation step 2-3 times to ensure clean chromosome preparations.[9]

-

-

Slide Preparation:

-

Drop the fixed cell suspension onto clean, cold, wet microscope slides from a height of about 30 cm.

-

Allow the slides to air dry.

-

Staining Procedure

-

Staining: Immerse the slides in the freshly prepared quinacrine mustard staining solution in a Coplin jar for 5-10 minutes at room temperature.[6]

-

Rinsing: Rinse the slides thoroughly by dipping them several times in three changes of distilled water or McIlvaine's buffer (pH 5.6).[6]

-

Mounting: Mount the slides with a coverslip using a small amount of McIlvaine's buffer (pH 5.6).

-

Sealing: Seal the edges of the coverslip with rubber cement or nail polish to prevent drying.

Visualization and Analysis

-

Microscopy: Examine the slides immediately using a fluorescence microscope equipped with a suitable filter set for quinacrine fluorescence (excitation ~420-440 nm, emission ~495-500 nm).[10] A UV lamp is required to view the fluorescent bands.[2]

-

Image Capture: Capture images of well-spread metaphases. The fluorescence of Q-bands can fade rapidly upon exposure to UV light, so it is crucial to photograph them promptly.[2]

-

Karyotyping: Arrange the captured chromosome images into a karyogram according to standard cytogenetic nomenclature (size, centromere position, and banding pattern).

Mandatory Visualizations

Q-Banding Experimental Workflow

Caption: Workflow for Q-banding analysis.

Mechanism of Quinacrine Mustard Binding to DNA

Caption: Quinacrine mustard-DNA interaction.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or weak banding | - Incorrect pH of staining solution or buffer- Staining time too short- Old or degraded quinacrine mustard solution- Poor quality chromosome preparation | - Check and adjust the pH of all solutions- Increase staining time in increments- Prepare fresh staining solution- Optimize cell harvesting and fixation protocols |

| Fuzzy or indistinct bands | - Incomplete hypotonic treatment- Over-spreading or under-spreading of chromosomes- Slides not clean | - Optimize duration and temperature of hypotonic treatment- Adjust dropping height and angle during slide preparation- Use pre-cleaned slides and store them in a dust-free environment |

| Rapid fading of fluorescence | - Prolonged exposure to UV light- Mounting medium not properly sealed | - Minimize exposure to the excitation light source- Capture images quickly- Ensure the coverslip is well-sealed to prevent drying |

| High background fluorescence | - Incomplete rinsing after staining- Contaminated reagents or slides | - Rinse slides thoroughly after staining- Use fresh, high-purity reagents and clean glassware/slides |

Safety and Handling

Quinacrine mustard is a hazardous chemical and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling quinacrine mustard powder and solutions.[11]

-

Handling:

-

Handle the powder in a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[11]

-

-

Storage:

-

Store quinacrine mustard powder and stock solutions at -20°C in a tightly sealed, light-proof container.

-

Aqueous solutions are sensitive to light and should be protected from exposure.

-

-

Disposal:

-

Dispose of all waste containing quinacrine mustard (solutions, contaminated labware, etc.) as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.

-

By following these detailed protocols and safety guidelines, researchers can effectively utilize Q-banding with quinacrine mustard for accurate and reliable cytogenetic analysis.

References

- 1. scribd.com [scribd.com]

- 2. byjus.com [byjus.com]

- 3. crdeepjournal.org [crdeepjournal.org]

- 4. ccnet.vidyasagar.ac.in:8450 [ccnet.vidyasagar.ac.in:8450]

- 5. Karyotype - Wikipedia [en.wikipedia.org]

- 6. utkaluniversity.ac.in [utkaluniversity.ac.in]

- 7. youtube.com [youtube.com]

- 8. Cytogenetic Media & Reagents for Diagnostic Applications [capricorn-scientific.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. ethz.ch [ethz.ch]

Quinacrine Mustard as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinacrine (B1676205) mustard (QM) is a fluorescent alkylating agent that has been a valuable tool in molecular and cellular biology for decades. This technical guide provides an in-depth overview of its core function as a DNA intercalating agent. Quinacrine mustard's unique chemical structure, combining a planar acridine (B1665455) ring system with a reactive nitrogen mustard group, allows it to both intercalate between DNA base pairs and form covalent bonds with the DNA backbone. This dual mechanism of action results in strong and stable DNA binding, making it a potent modulator of DNA structure and function. This guide will delve into the molecular mechanisms of quinacrine mustard's interaction with DNA, its fluorescent properties, and its applications in chromosome analysis and cancer research. Detailed experimental protocols and an analysis of its impact on key cellular signaling pathways are also provided to facilitate its use in a research and drug development context.

Introduction to Quinacrine Mustard

Quinacrine mustard, a derivative of the antimalarial drug quinacrine, is a bifunctional molecule that has been extensively used as a fluorescent probe for DNA.[1][2] Its structure consists of a planar tricyclic acridine ring, which is responsible for its intercalating properties and fluorescence, and a nitrogen mustard side chain, which can form covalent adducts with DNA.[1] This covalent binding distinguishes it from its parent compound, quinacrine, leading to a more stable and less reversible interaction with DNA.[2] Historically, quinacrine mustard was instrumental in the development of chromosome banding techniques, specifically Q-banding, which allows for the identification of individual chromosomes based on their characteristic fluorescence patterns.[3][4] Beyond cytogenetics, its ability to induce DNA damage and modulate cellular processes has made it a subject of interest in cancer research.[5][6]

Mechanism of DNA Intercalation and Binding

The interaction of quinacrine mustard with DNA is a two-step process involving both non-covalent intercalation and covalent alkylation.

-

Intercalation: The planar acridine ring of quinacrine mustard inserts itself between adjacent base pairs of the DNA double helix.[7] This intercalation is driven by hydrophobic and van der Waals interactions. Studies have shown that quinacrine and its mustard derivative have a preference for binding to Adenine-Thymine (AT)-rich regions of DNA.[8][9] The fluorescence of quinacrine is enhanced in the presence of AT-rich DNA sequences, while it is quenched by Guanine-Cytosine (GC)-rich sequences.[9][10]

-

Alkylation: The nitrogen mustard side chain of quinacrine mustard contains two reactive chloroethyl groups. These groups can undergo intramolecular cyclization to form highly reactive aziridinium (B1262131) ions, which then act as electrophiles. These can subsequently react with nucleophilic sites on the DNA bases, primarily the N7 position of guanine, to form covalent adducts. This alkylation process leads to the formation of intra-strand and inter-strand cross-links in the DNA, which are highly cytotoxic lesions.

This dual mechanism of intercalation followed by covalent binding results in a very strong and stable association of quinacrine mustard with DNA.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of quinacrine and quinacrine mustard.

Table 1: Cytotoxicity of Quinacrine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | ~15 | |

| MDA-MB-231 | Breast Cancer | ~10 | [6] |

| RKO | Colon Carcinoma | Not specified, but cytotoxic | |

| HT29 | Colon Carcinoma | Not specified, but cytotoxic | |

| OVCAR8 | Ovarian Cancer | Varies with treatment duration | [11] |

| HEYA8 | Ovarian Cancer | Varies with treatment duration | [12] |

| HEYA8MDR | Ovarian Cancer (chemoresistant) | Varies with treatment duration | [12] |

Table 2: Inhibition Constants

| Target | Cell Type | Inhibition Constant (Ki) | Reference |

| DNA incision (UV-induced) | Normal human fibroblasts | 318 µM (for quinacrine) | [13] |

| Topoisomerase IIα | In vitro assay | IC50 of 6.18 µM (for quinacrine) | [14] |

Experimental Protocols

Chromosome Banding (Q-Banding) with Quinacrine Mustard

This protocol describes the general steps for producing Q-bands on metaphase chromosomes.

Materials:

-

Metaphase chromosome slides (freshly prepared or aged)

-

Coplin jars

-

Quinacrine mustard dihydrochloride (B599025) solution (e.g., 0.05 mg/mL in McIlvaine's buffer, pH 7.0)

-

McIlvaine's buffer (citrate-phosphate buffer)

-

Distilled water or tap water

-

Coverslips

-

Mounting medium (e.g., McIlvaine's buffer)

-

Fluorescence microscope with appropriate filters for quinacrine fluorescence

Procedure:

-

Immerse the chromosome slides in the quinacrine mustard staining solution in a Coplin jar for 10-20 minutes at room temperature.[8]

-

Rinse the slides thoroughly with three changes of McIlvaine's buffer (pH 7.0).

-

Briefly rinse the slides in distilled water to remove excess buffer.[8]

-

Mount a coverslip on the slide using a drop of McIlvaine's buffer.

-

Blot away excess buffer from the edges of the coverslip.

-

Observe the slides immediately under a fluorescence microscope equipped with a filter set appropriate for quinacrine (excitation ~420-440 nm, emission >500 nm).

-

Capture images promptly as the fluorescence can fade upon prolonged exposure to the excitation light.

Fluorescence Microscopy of DNA in Interphase Nuclei

This protocol can be adapted to visualize the distribution of AT-rich regions in the nuclei of fixed cells.

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde in PBS or methanol/acetic acid 3:1)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Quinacrine mustard staining solution (e.g., 1-5 µg/mL in a suitable buffer)

-

Wash buffer (e.g., PBS)

-

Mounting medium with an anti-fade reagent

-

Fluorescence microscope

Procedure:

-

Fix the cells on coverslips with the chosen fixative for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the quinacrine mustard staining solution for 10-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unbound dye.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the stained nuclei using a fluorescence microscope with the appropriate filter set.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general method for analyzing the cell cycle distribution of cells treated with quinacrine mustard, based on its DNA-staining properties.

Materials:

-

Cell suspension

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Staining buffer (e.g., PBS containing RNase A and quinacrine mustard at a final concentration of 1-10 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[15]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the staining buffer containing quinacrine mustard and RNase A.[15] RNase A is crucial to degrade RNA and ensure that the fluorescence signal is proportional to the DNA content.

-

Incubate the cells in the staining buffer for at least 30 minutes at room temperature in the dark.

-

Analyze the stained cells on a flow cytometer, using an excitation laser and emission filter appropriate for quinacrine mustard.

-

Generate a histogram of fluorescence intensity to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Affected by Quinacrine Mustard

Quinacrine mustard, through its ability to intercalate into DNA and cause damage, can trigger various cellular signaling pathways.

Caption: Cellular signaling pathways modulated by quinacrine mustard.

Quinacrine has been shown to activate the p53 signaling pathway, a key tumor suppressor pathway that responds to DNA damage by inducing apoptosis or cell cycle arrest.[5] Concurrently, it can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[16] Furthermore, quinacrine and its derivatives can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription, leading to further DNA damage and cell death.[5][14]

Experimental Workflow for Q-Banding

The following diagram illustrates the key steps in the Q-banding experimental workflow.

Caption: A simplified workflow for chromosome Q-banding.

Experimental Workflow for Cell Cycle Analysis

The following diagram illustrates the key steps in the cell cycle analysis workflow using quinacrine mustard and flow cytometry.

Caption: Workflow for cell cycle analysis using quinacrine mustard.

Conclusion

Quinacrine mustard remains a potent and versatile tool for researchers in various fields. Its well-characterized mechanism of DNA intercalation and alkylation, coupled with its fluorescent properties, allows for a range of applications from high-resolution chromosome analysis to the investigation of cellular responses to DNA damage. The detailed protocols and pathway analyses provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize quinacrine mustard in their studies. As our understanding of the complex interplay between DNA damage, signaling pathways, and disease progression continues to evolve, the utility of specific and potent DNA-modifying agents like quinacrine mustard will undoubtedly persist.

References

- 1. On the chemical basis of chromosome banding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent labeling of chromosomal DNA: superiority of quinacrine mustard to quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccnet.vidyasagar.ac.in:8450 [ccnet.vidyasagar.ac.in:8450]

- 4. scribd.com [scribd.com]

- 5. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karyotypinghub.com [karyotypinghub.com]

- 9. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of inhibitors of topoisomerase II and quinacrine on ultraviolet-light-induced DNA incision in normal and xeroderma pigmentosum fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Quinacrine as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 16. Differential inhibition of the DNA binding of transcription factors NF kappa B and OTF-1 by nitrogen mustard and quinacrine mustard: transcriptional implications [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Quinacrine Mustard Dihydrochloride Chromosome Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine (B1676205) mustard dihydrochloride (B599025) is a fluorescent dye historically significant as the first agent used to produce a specific banding pattern along the length of chromosomes, a technique known as Q-banding.[1] This method allows for the identification of individual chromosomes and the analysis of their structure. The resulting bright and dull fluorescent bands, termed Q-bands, are particularly useful in cytogenetics for identifying chromosomal abnormalities.[2][3] Quinacrine mustard and its less toxic analogue, quinacrine dihydrochloride, are intercalating agents with a high affinity for Adenine-Thymine (AT)-rich regions of DNA.[4][5] The fluorescence of quinacrine is enhanced in these AT-rich areas, while it is quenched in Guanine-Cytosine (GC)-rich regions, leading to the characteristic banding pattern.[5][6] The distal long arm of the human Y chromosome exhibits particularly bright fluorescence, making this technique valuable for sex determination and identifying Y-chromosome abnormalities.[7]

Principle of Q-Banding

Q-banding relies on the differential fluorescence of quinacrine mustard when it binds to DNA. The mechanism involves the intercalation of the planar acridine (B1665455) ring of the quinacrine molecule between the base pairs of the DNA double helix.[4] The intensity of the fluorescence is dependent on the base composition of the DNA. Regions rich in AT pairs enhance the fluorescence, resulting in bright Q-bands.[5][6] Conversely, GC-rich regions quench the fluorescence, leading to dull or non-fluorescent bands.[5][6] It is believed that the amino group on guanine (B1146940) is responsible for this quenching effect.[8] While the dye binds relatively uniformly along the chromosome, the differential fluorescence creates a reproducible banding pattern unique to each chromosome.[9]

Materials and Reagents

| Reagent/Material | Specifications | Storage |

| Quinacrine Mustard Dihydrochloride | Molecular Weight: 541.77 g/mol | -20°C, protected from light and moisture |

| Citric Acid Monohydrate | ACS Grade | Room Temperature |

| Disodium Hydrogen Phosphate (Na₂HPO₄) | ACS Grade | Room Temperature |

| Methanol (B129727) | ACS Grade | Room Temperature, Flammable Cabinet |

| Acetic Acid, Glacial | ACS Grade | Room Temperature, Corrosive Cabinet |

| Distilled or Deionized Water | High Purity | Room Temperature |

| Coplin Jars | Glass | N/A |

| Microscope Slides with Metaphase Spreads | Prepared from cell culture | Room Temperature |

| Coverslips | No. 1.5 thickness | N/A |

| Fluorescence Microscope | Equipped with appropriate filters | N/A |

| Antifade Mounting Medium | Commercial or lab-prepared | 4°C |

Experimental Protocols

Preparation of Solutions

4.1.1. McIlvaine's Buffer (Citrate-Phosphate Buffer)

McIlvaine's buffer is used for rinsing and mounting the slides. A pH of around 5.5-7.0 is generally suitable for Q-banding, with pH 7.0 being a common starting point.

-

Stock Solution A (0.1 M Citric Acid): Dissolve 19.21 g of citric acid monohydrate in distilled water and bring the final volume to 1 L.

-

Stock Solution B (0.2 M Disodium Hydrogen Phosphate): Dissolve 28.39 g of anhydrous Na₂HPO₄ in distilled water and bring the final volume to 1 L.

To prepare 100 mL of McIlvaine's Buffer at a specific pH, mix the stock solutions as indicated in the table below and adjust the final volume to 100 mL with distilled water if necessary.

| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.2 M Na₂HPO₄ (mL) |

| 5.0 | 48.5 | 51.5 |

| 5.5 | 44.25 | 55.75 |

| 6.0 | 36.85 | 63.15 |

| 6.5 | 27.25 | 72.75 |

| 7.0 | 17.65 | 82.35 |

4.1.2. This compound Staining Solution

-

Stock Solution (0.5% w/v): Dissolve 50 mg of this compound in 10 mL of distilled water. Store in a light-protected container at -20°C. This solution is stable for several months.

-

Working Solution (5 µg/mL): Dilute the stock solution 1:100 with McIlvaine's buffer (pH 7.0). For example, add 10 µL of the 0.5% stock solution to 10 mL of buffer. Prepare this solution fresh before each use.[10]

4.1.3. Fixative (Carnoy's Fixative)

-

Mix 3 parts of methanol with 1 part of glacial acetic acid. Prepare fresh.

Staining Procedure

-

Slide Preparation: Use air-dried or freshly prepared slides with metaphase chromosome spreads.

-

Staining: Immerse the slides in a Coplin jar containing the quinacrine mustard working solution (5 µg/mL) for 10-20 minutes at room temperature.[1][10]

-

Rinsing: Briefly rinse the slides in three changes of McIlvaine's buffer (pH 7.0) to remove excess stain.

-

Mounting: Mount a coverslip on the slide using a drop of McIlvaine's buffer or an antifade mounting medium.

-

Sealing: Seal the edges of the coverslip with rubber cement or nail polish to prevent drying.

-

Microscopy: Observe the slides immediately under a fluorescence microscope.

Fluorescence Microscopy and Imaging

| Parameter | Specification |

| Microscope | Upright or inverted fluorescence microscope |

| Light Source | Mercury arc lamp or LED illuminator |

| Excitation Wavelength | ~425 nm |

| Emission Wavelength | ~480 nm |

| Objective Lens | 63x or 100x oil immersion objective |

| Imaging | Use a sensitive monochrome camera for capturing images. Capture images promptly to minimize photobleaching. |

Troubleshooting

| Problem | Probable Cause(s) | Solution(s) |

| Weak or No Fluorescence | - Inadequate staining time or concentration.- Faded stain due to prolonged storage or light exposure.- Incorrect pH of buffer.- Poor quality of metaphase spreads. | - Increase staining time or use a fresh working solution.- Prepare fresh staining solution.- Check and adjust the pH of the buffer.- Optimize cell culture and harvesting protocols. |

| Rapid Fading of Fluorescence (Photobleaching) | - Excessive exposure to excitation light.- Mounting medium without antifade reagent. | - Minimize exposure to the excitation light.- Use a mounting medium containing an antifade agent (e.g., n-propyl gallate).- Capture images quickly. |

| High Background Fluorescence | - Incomplete rinsing of the stain.- Impurities in the reagents or on the slide. | - Rinse slides thoroughly in buffer.- Use high-purity reagents and clean slides. |

| Poor Banding Definition | - Over-staining or under-staining.- Chromosomes are too condensed or not spread well. | - Optimize staining time.- Improve metaphase preparation technique (e.g., hypotonic treatment, fixation). |

Visualizations

References

- 1. karyotypinghub.com [karyotypinghub.com]

- 2. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayo.edu [mayo.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biologyonline.com [biologyonline.com]

- 8. crdeepjournal.org [crdeepjournal.org]

- 9. Quinacrine fluorescence and Q-banding patterns of human chromosomes. I. Effects of varying factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Preparing Quinacrine Mustard Dihydrochloride Working Solution for Chromosome Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine (B1676205) mustard dihydrochloride (B599025) is a fluorescent alkylating agent that intercalates into DNA, exhibiting a strong affinity for Adenine-Thymine (AT-rich) regions. This property makes it an invaluable tool in cytogenetics for producing Q-bands on chromosomes. Q-banding was one of the first banding techniques developed and it allows for the identification of individual chromosomes and the detection of structural abnormalities. The bright fluorescent bands (Q-bands) produced are particularly useful for analyzing the Y chromosome, which fluoresces brightly, and for identifying polymorphisms.

Principle of Action

Quinacrine mustard, an acridine (B1665455) derivative, functions as a DNA intercalator. Its planar acridine ring inserts itself between the base pairs of the DNA double helix. The fluorescence of quinacrine is enhanced in AT-rich regions and quenched in Guanine-Cytosine (GC-rich) regions. This differential fluorescence results in a characteristic pattern of bright and dull bands along the metaphase chromosomes, which is unique for each chromosome pair.

Safety Precautions

Quinacrine mustard dihydrochloride is a hazardous substance and must be handled with extreme care. It is toxic if swallowed or inhaled and may cause allergic or asthma-like symptoms or breathing difficulties if inhaled.[1] It is also suspected of damaging fertility or the unborn child.[1] Always consult the Safety Data Sheet (SDS) before use.[1]

Personal Protective Equipment (PPE) is mandatory:

-

Wear a laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Handle the solid compound and concentrated solutions in a certified chemical fume hood.

-

Avoid inhalation of dust or aerosols.

Materials and Reagents

-

This compound powder

-

McIlvaine's buffer (citrate-phosphate buffer)

-

Distilled or deionized water

-

Coplin jars or staining dishes

-

Microscope slides with fixed metaphase chromosome preparations

-

Coverslips

-

Fluorescence microscope with appropriate filters for quinacrine fluorescence (Excitation ~424 nm, Emission ~480 nm)[2]

Preparation of Solutions

Stock Solution

The stability of the this compound stock solution is critical for reproducible results.

| Parameter | Recommendation |

| Solvent | Soluble in water or chloroform.[3] For cytogenetic applications, sterile distilled water is recommended. |

| Concentration | A common stock solution concentration is 1 mg/mL. |

| Storage | Aliquot the stock solution into small, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[4] |

| Handling | Once thawed, keep the stock solution on ice and protected from light. |

McIlvaine's Buffer (Citrate-Phosphate Buffer)

This buffer is used for diluting the stock solution and for rinsing the slides. A pH of approximately 7.0 is often used for fluorescent staining techniques.

Stock Solutions:

-

0.1 M Citric Acid: Dissolve 19.21 g of citric acid in distilled water and bring the final volume to 1 L.

-

0.2 M Disodium Hydrogen Phosphate (Na₂HPO₄): Dissolve 28.39 g of Na₂HPO₄ in distilled water and bring the final volume to 1 L.

Preparation of McIlvaine's Buffer (pH 7.0): To prepare 100 mL of McIlvaine's buffer at pH 7.0, mix the following volumes of the stock solutions:

| Component | Volume (mL) |

| 0.1 M Citric Acid | 17.65 |

| 0.2 M Disodium Hydrogen Phosphate | 82.35 |

| Total Volume | 100 |

Verify the pH with a calibrated pH meter and adjust if necessary.

Working Solution

The working solution should be prepared fresh before each use.

| Parameter | Recommendation |

| Concentration | A typical working concentration is 50 µg/mL. |

| Preparation | To prepare 10 mL of a 50 µg/mL working solution, add 0.5 mL of a 1 mg/mL stock solution to 9.5 mL of McIlvaine's buffer (pH 7.0). |

| Protection | Protect the working solution from light by using an amber bottle or by wrapping the container in aluminum foil. |

Experimental Protocol: Q-Banding of Metaphase Chromosomes

This protocol provides a general guideline for staining fixed metaphase chromosome preparations. Optimization of incubation times and concentrations may be necessary depending on the cell type and preparation quality.

| Step | Procedure | Time (minutes) |

| 1. | Immerse the slides containing fixed metaphase spreads into the Quinacrine Mustard Working Solution (50 µg/mL) in a Coplin jar. | 10-15 |

| 2. | Rinse the slides thoroughly in three changes of McIlvaine's buffer (pH 7.0) in separate Coplin jars. | 1-2 per rinse |

| 3. | Briefly rinse the slides in distilled water to remove excess buffer. | < 1 |

| 4. | Mount the slides with a coverslip using a small amount of McIlvaine's buffer as the mounting medium. | - |

| 5. | Seal the edges of the coverslip with rubber cement or nail polish to prevent drying. | - |

| 6. | Observe the slides under a fluorescence microscope immediately. | - |

Visualization and Interpretation

Examine the slides using a fluorescence microscope equipped with a filter set appropriate for quinacrine. The chromosomes will exhibit a pattern of bright yellow-green fluorescent bands (Q-bands) against a darker background. AT-rich regions will appear as bright bands, while GC-rich regions will be dull or non-fluorescent. The distal part of the long arm of the Y chromosome typically shows very bright fluorescence.

Diagrams

References

- 1. In situ evaluation of the functional state of chromatin by means of Quinacrine Mustard staining and time-resolved fluorescence microscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. Sequential staining with Hoechst 33258 and quinacrine mustard for the identification of human chromosomes in somatic cell hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Y Chromosome Identification in Humans Using Quinacrine Mustard

For Researchers, Scientists, and Drug Development Professionals

Introduction